N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
説明
N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring and a benzyl carboxamide group. The 3-methyl substitution on the triazole ring enhances metabolic stability, while the piperazine moiety improves solubility and pharmacokinetics. The benzyl carboxamide group contributes to target specificity, particularly in enzyme inhibition or receptor binding applications .
特性
IUPAC Name |
N-benzyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-14-20-21-16-7-8-17(22-25(14)16)23-9-11-24(12-10-23)18(26)19-13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODJCIWFEACQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through a series of condensation and cyclization reactions, often using reagents such as hydrazine and carboxylic acids[_{{{CITATION{{{_1{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biological research, it has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy.
Medicine: The compound's potential as an antitumor agent has been explored, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs, particularly those targeting metabolic and inflammatory diseases.
作用機序
The mechanism by which N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth.
類似化合物との比較
Structural and Functional Comparison with Analogues
Structural Variations
Key structural differences among analogues include substituents on the triazole ring, piperazine modifications, and carboxamide/aryl group substitutions.
Table 1: Structural Comparison of Triazolo[4,3-b]pyridazine Derivatives
Physicochemical Properties
Piperazine salts (e.g., dihydrochloride in ) exhibit higher solubility in polar solvents, while isopropylpiperazine derivatives (e.g., ) may balance lipophilicity and bioavailability .
Key Research Findings
Impact of Substituents on Activity
- 3-Methyl Group : The 3-methyl substitution on the triazole ring (target compound) reduces metabolic degradation compared to unsubstituted analogues (e.g., ), as evidenced by stability assays in microsomal models .
- Benzyl vs. Chlorophenyl : The benzyl carboxamide in the target compound provides a balance of lipophilicity and steric bulk, whereas the 4-chlorophenyl group in enhances interactions with hydrophobic enzyme pockets but may limit solubility .
- Piperazine Modifications : Piperazine salts (e.g., dihydrochloride in ) show superior solubility, while isopropylpiperazine derivatives (e.g., ) exhibit higher BRD4 inhibitory activity due to optimized hydrophobic contacts .
生物活性
N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C22H24N6O
- Molecular Weight : 392.47 g/mol
- IUPAC Name : N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
The biological activity of N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrase and cholinesterase. This inhibition is significant in therapeutic applications for conditions such as cancer and neurodegenerative diseases.
Antimicrobial Activity
Studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine have demonstrated activity against various bacterial strains. The following table summarizes some relevant findings:
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl derivative | Staphylococcus aureus | 12.5 | |
| Related triazole | Escherichia coli | 15.0 | |
| Piperazine derivative | Mycobacterium tuberculosis | 5.0 |
Anticancer Activity
The anticancer potential of N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been explored through various in vitro studies. Notably:
- Cell Lines Tested : Compounds were tested against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer).
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM, suggesting a promising avenue for developing new anti-tubercular agents. -
Anticancer Screening :
Another research effort focused on the anticancer properties of similar piperazine derivatives. The study found that several compounds showed selective toxicity towards cancer cells while being non-toxic to normal human cells (HEK293), indicating their potential as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
